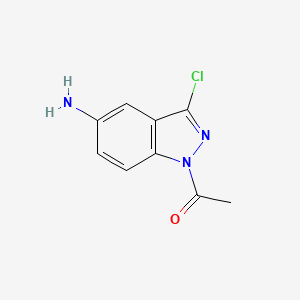

1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone

Description

1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities. This particular compound features an indazole core substituted with an amino group at the 5-position and a chloro group at the 3-position, along with an ethanone moiety at the 1-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name |

1-(5-amino-3-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5(14)13-8-3-2-6(11)4-7(8)9(10)12-13/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSZXSCAQXRFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)N)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone can be synthesized through a multi-step process involving the following key steps:

Formation of the Indazole Core: The synthesis typically begins with the construction of the indazole core. This can be achieved through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

Introduction of Substituents: The amino and chloro substituents are introduced through selective substitution reactions. For example, the amino group can be introduced via nucleophilic substitution of a nitro group, followed by reduction. The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents.

Attachment of the Ethanone Moiety: The final step involves the introduction of the ethanone moiety at the 1-position of the indazole core. This can be achieved through acylation reactions using appropriate acylating agents, such as acetic anhydride or acetyl chloride, under suitable reaction conditions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrazine or amine derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, sulfonyl chlorides) under appropriate conditions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indazole structures have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. For example, studies have demonstrated that derivatives of indazole can act as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers.

Case Study: A study investigating the effects of indazole derivatives on breast cancer cells found that these compounds could significantly reduce cell proliferation by inhibiting HDAC activity. The study utilized a combination of molecular docking and 3D-QSAR modeling to identify lead compounds with high binding affinity to HDAC1, suggesting the potential of 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone as a therapeutic agent against breast cancer .

Antiviral Properties

Indazole derivatives have also been explored for their antiviral properties. The compound may inhibit viral replication by targeting viral enzymes or cellular pathways essential for viral lifecycle.

Case Study: In research focused on the Ebola virus, pharmacophore modeling and molecular docking studies revealed that certain indazole derivatives could bind effectively to viral proteins, potentially blocking the virus's ability to replicate . This suggests that this compound could be further investigated as a lead compound for antiviral drug development.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.

Data Table: Enzyme Inhibition Studies

These findings indicate that this compound can serve as a valuable tool in studying enzyme functions and developing inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction cascades that result in various biological effects.

Comparison with Similar Compounds

1-(5-amino-1H-indazol-1-yl)-1-ethanone: Lacks the chloro substituent at the 3-position.

1-(3-chloro-1H-indazol-1-yl)-1-ethanone: Lacks the amino substituent at the 5-position.

1-(5-amino-3-methyl-1H-indazol-1-yl)-1-ethanone: Contains a methyl group instead of a chloro group at the 3-position.

Uniqueness: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone is unique due to the presence of both amino and chloro substituents on the indazole core, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various scientific research applications.

Biological Activity

1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone, also known by its CAS number 1203897-92-0, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly in the context of cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.

Key Findings:

- IC50 Values: The compound exhibited IC50 values ranging from 0.23 to 1.15 μM against several cancer cell lines, indicating potent growth inhibitory activity .

- Mechanism of Action: The mechanism appears to involve microtubule destabilization and induction of apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound showed a low MIC against MRSA, suggesting strong antibacterial activity .

- Biofilm Inhibition: It also inhibited biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections .

Case Study 1: Anticancer Evaluation

A study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated:

- Caspase Activation: Enhanced caspase-3 activity was observed at concentrations as low as 10 μM.

- Cell Cycle Arrest: Flow cytometry analysis revealed that the compound induced G2/M phase arrest in these cells.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties:

- Activity Against MRSA: The compound was tested against MRSA strains and showed promising results with an MIC of 0.98 μg/mL.

- Inhibition of Biofilm Formation: The ability to disrupt biofilm formation was assessed using crystal violet staining assays.

Data Summary

| Property | Value/Observation |

|---|---|

| CAS Number | 1203897-92-0 |

| IC50 (Cancer Cell Lines) | 0.23 - 1.15 μM |

| MIC (MRSA) | 0.98 μg/mL |

| Caspase Activation | 1.33 - 1.57 times increase at 10 μM |

| Phase Arrest Induced | G2/M phase in MDA-MB-231 cells |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves refluxing a chloro-substituted precursor (e.g., 1-(1H-indazol-1-yl)-2-chloroethanone) with an amine (e.g., 5-aminoindazole derivatives) in a polar aprotic solvent like dioxane or DMF. Anhydrous potassium carbonate (K₂CO₃) is typically used as a base to deprotonate the amine and facilitate substitution. Reaction optimization includes:

- Temperature : Prolonged reflux (16–24 hours) ensures completion .

- Purification : Post-reaction, the mixture is poured onto ice to precipitate the product, followed by recrystallization from ethanol or aqueous ethanol to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indazole ring substitution pattern and the ethanone moiety. Key signals include the carbonyl carbon (~200 ppm in ¹³C NMR) and aromatic protons (6.5–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Hazard Mitigation : The compound may exhibit acute toxicity (Category 4, H302) and skin irritation (Category 2, H315). Spills should be neutralized with inert absorbents and disposed of via certified waste management services .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using X-ray crystallography, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT or SHELXD software automates space-group determination and structure solution .

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Challenges include:

- Disorder : Partial occupancy of the chloro or amino groups may require constraints (e.g., DFIX, ISOR) .

- Twinned Data : High-resolution data (d < 0.8 Å) improves refinement accuracy for twinned crystals .

- Validation : Check R1/wR2 values (<5%), and validate using CCDC deposition tools .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d,p) basis sets to calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity (e.g., nucleophilic/electrophilic sites) .

- Electrostatic Potential Maps : Visualize charge distribution to predict hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to model biological activity .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- NMR Anomalies :

- Dynamic Effects : Rotameric equilibria (e.g., ethanone rotation) may cause splitting. Variable-temperature NMR (VT-NMR) can confirm .

- MS Fragmentation : Unusual peaks may arise from in-source decay or adduct formation. Compare with NIST reference spectra and use tandem MS (MS/MS) for validation .

- Cross-Validation : Combine XRD data with spectroscopic results to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.